4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-11-17(18(24-20(26)22-11)13-6-4-5-7-14(13)21)19(25)23-15-9-8-12(27-2)10-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJJFFZENNXCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A bromophenyl group
- A dimethoxyphenyl group
- A pyrimidine ring
This structural diversity contributes to its varied chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20BrN3O4 |
| Molecular Weight | 433.30 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the bromophenyl intermediate : Bromination of a suitable phenyl precursor.
- Methoxylation : Introducing methoxy groups to a phenyl precursor.
- Coupling : The final step involves coupling the intermediates with a pyrimidine precursor under controlled conditions.
These steps require careful optimization to achieve high yield and purity.
The biological activity of the compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Binding : It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
- DNA Intercalation : The compound could intercalate into DNA, affecting gene expression and cellular function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of tetrahydropyrimidines possess anticancer properties due to their ability to inhibit tumor cell proliferation. For instance:
- A derivative demonstrated significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary data suggest:
- Effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Studies
- Anticancer Efficacy : In a study involving human cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : A series of tests against common pathogens revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
